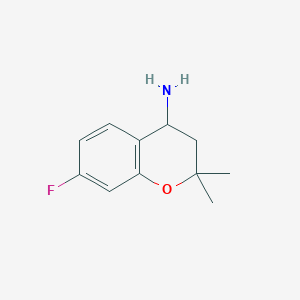
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
概要
説明
“7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine” is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 . It is also known by the synonyms “7-Fluoro-2,2-dimethylchroman-4-amine” and "2H-1-Benzopyran-4-amine, 7-fluoro-3,4-dihydro-2,2-dimethyl-" .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzopyran core, which is a fused ring system combining a benzene ring and a pyran ring . The molecule also contains a fluorine atom and an amine group, which can significantly influence its chemical properties and reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.23 . Further physical and chemical properties are not provided in the search results.科学的研究の応用
Antihypertensive Activity
A series of compounds related to 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine have been synthesized and tested for antihypertensive activity. These compounds have shown marked antihypertensive activity, comparable to existing drugs like hydralazine and nifedipine. They act as direct vasodilators and have been evaluated in hypertensive rat models (Evans et al., 1983); (Evans et al., 1984).
Asymmetric Synthesis
Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans has been achieved. This process is important for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical research for their specific biological activities (Burgard et al., 1999).
Photodynamic Therapy
Certain derivatives of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, specifically 2-alkylthioimidazocoumarins, have been synthesized and studied for their spectral properties. These compounds show potential for use in photodynamic therapy, a treatment method that uses light-sensitive compounds to activate and kill cancer cells (Song et al., 2004).
Fluorescent Labeling in HPLC
7-Dimethylaminocoumarin derivatives, including those related to 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, have been developed as fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is significant in biochemical analysis and pharmaceutical quality control (Takechi et al., 1996).
Synthesis of Potential Medicinal Compounds
The synthesis of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine derivatives has been explored for the development of potential medicinal compounds, such as those with β-blockade, anticonvulsant, and antimicrobial properties. This research underlines the compound's versatility and potential in medicinal chemistry (Yu et al., 2005).
Chemiluminescence Detection
4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a derivative of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, has been utilized as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in HPLC. This enables highly sensitive detection of specific compounds, useful in analytical chemistry and diagnostics (Uzu et al., 1991).
将来の方向性
Given the significant biological and pharmaceutical properties of coumarin derivatives , it is likely that future research will continue to explore the properties and potential applications of compounds like “7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine”. This could include the development of new synthesis methods, the study of its reactivity in various chemical reactions, and the investigation of its biological activity.
特性
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAMJZSIYJVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

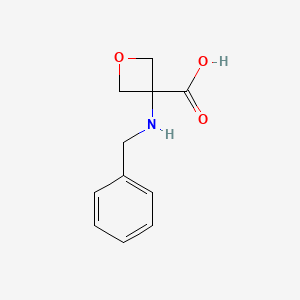
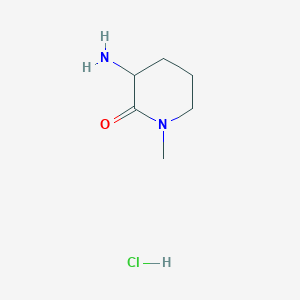

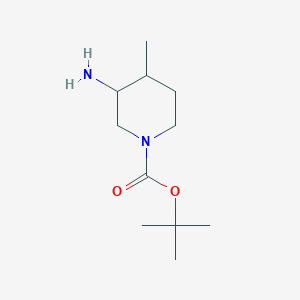
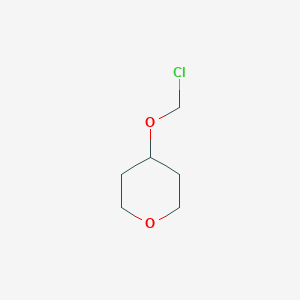
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)


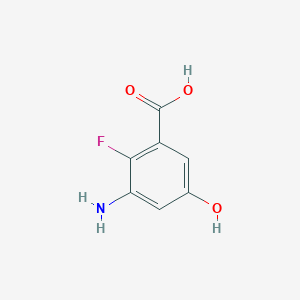
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)



